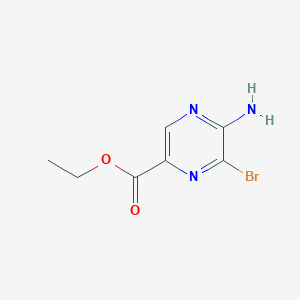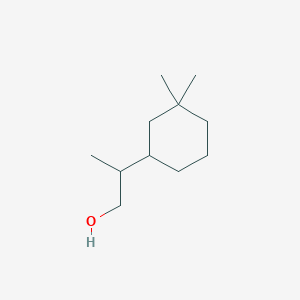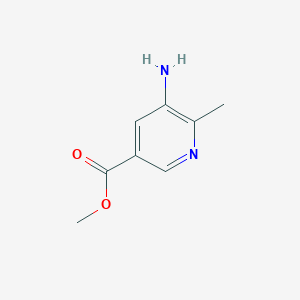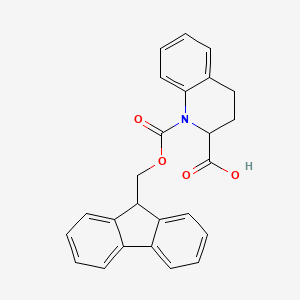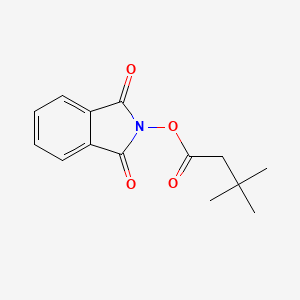
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate
Overview
Description
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis : The compound (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, related to your query, was studied for its crystal structure. The 1,3-dioxoisoindolin-2-yl unit was found to be planar and oriented at a specific angle to the carboxylate group. This structure has implications in molecular recognition and interaction studies (Raza, Tahir, Saddiqa, Danish, & Iqbal, 2009).
Molecular Recognition : A study on 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane revealed its versatility in assembling one-dimensional motifs, demonstrating adaptability in hydrogen-bonding subunits. This adaptability is significant for developing new materials or molecular assemblies (Karle, Ranganathan, & Haridas, 1997).
Antibacterial Activity : The antibacterial activity of 1-monoacylglycerol of adamantane-1-carboxylic acid was assessed, showing effectiveness against Gram-positive bacteria. This application is significant in the development of antimicrobial agents (Doležálková, Janǐs, Buňková, Slobodian, & Vícha, 2012).
Catalytic Applications : A molybdenum trioxide hybrid decorated by 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic Acid was developed as a catalyst. It showed high thermal stability and was effective in various oxidation reactions, highlighting its potential in catalysis (Lysenko et al., 2019).
Synthesis of Coordination Polymers : Research on the synthesis of orthogonally substituted azole-carboxylate adamantane ligands led to the development of coordination polymers, demonstrating the potential of such compounds in material science (Pavlov, Sukhikh, Filatov, & Potapov, 2019).
Development of Metal-Organic Frameworks : Adamantane tectons were used in designing mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. Such frameworks have applications in materials chemistry and molecular engineering (Senchyk et al., 2013).
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-16-14-3-1-2-4-15(14)17(22)20(16)24-18(23)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIVCGYFTCALCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




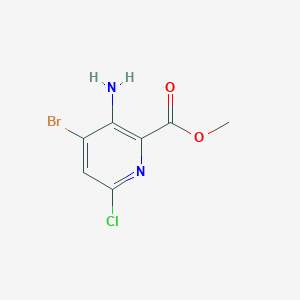

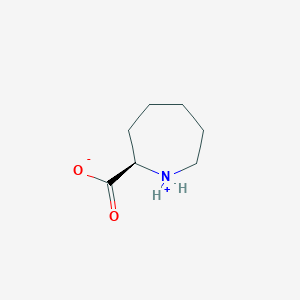
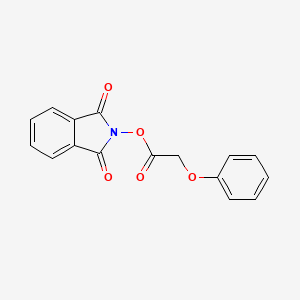

![rac-(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B8074516.png)
